

Application Note and Protocol for the Extraction of Myristoylcarnitine from Muscle Tissue

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Compound of Interest

Compound Name: Myristoylcarnitine

Cat. No.: B1233240

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoylcarnitine, an O-acylcarnitine, is an important intermediate in the metabolism of fatty acids.^[1] Its quantification in muscle tissue is crucial for understanding mitochondrial function and for the investigation of various metabolic disorders.^{[2][3]} Acylcarnitines are biomarkers for inherited metabolic diseases and are also implicated in complex conditions such as the metabolic syndrome.^{[2][3]} This document provides a detailed protocol for the extraction of **Myristoylcarnitine** from muscle tissue, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Extraction Protocol Parameters

The following table summarizes key quantitative parameters from various published protocols for the extraction of acylcarnitines from tissue, providing a comparative overview of different methodologies.

Parameter	Method 1	Method 2	Method 3
Tissue Amount	5 mg[4][5]	20-30 mg[6]	40 mg[3]
Homogenization	Bead-beating homogenizer (e.g., FastPrep) for 60 seconds at 4.5 m/s[2][4][5]	Not specified	Ground in liquid nitrogen using pestle and mortar[3]
Extraction Solvent	1 mL of 80/20 methanol/water[2][4][5]	Ice-cold methanol[6]	1,800 µl of 100% ice-cold methanol[3]
Internal Standard	Isotopically labeled acylcarnitine standard (20 pmol)[2][4][5]	d3-Arachidonoylcarnitine in methanol[6]	Added to supernatant before vacuum-drying[3]
Derivatization	3-nitrophenylhydrazine (3NPH)[2][4]	Not required	n-butanol with 5% v/v acetyl chloride[2][3]
Recovery	Up to 99% (in a specific automated system)[2]	98-105% (for Palmitoylcarnitine in plasma via SPE)[6]	107.2% (SD 8.9%) for palmitoylcarnitine
Precision (CV%)	<15% for high-abundant metabolites[2]	<15% (Intra-day for Palmitoylcarnitine in plasma)[6]	Good inter- and intra-day precision[2]

Experimental Protocols

This section details two common and robust methods for the extraction of **Myristoylcarnitine** from muscle tissue: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a widely used method for the extraction of acylcarnitines from various biological tissues.[7]

Materials and Reagents:

- Frozen muscle tissue (-80°C)
- Internal Standard (IS): Deuterated **myristoylcarnitine** or a structurally similar long-chain acylcarnitine.
- Extraction Solvent: Ice-cold 80/20 methanol/water (LC-MS grade)[2][4][5]
- Homogenization Equipment: Bead-beating homogenizer (e.g., FastPrep) or mortar and pestle.
- Microcentrifuge tubes (1.5 mL)
- Centrifuge capable of 20,000 x g at 4°C
- Pipettes and tips
- Nitrogen evaporator or vacuum concentrator
- Reconstitution Solvent: 80:20 acetonitrile/water with 0.1% acetic acid[2] or 50:50 acetonitrile:water with 0.1% formic acid.[6]

Procedure:

- Sample Preparation: Weigh approximately 5-20 mg of frozen muscle tissue directly into a pre-chilled 1.5 mL microcentrifuge tube. It is critical to keep the tissue frozen to prevent metabolic changes.[2]
- Internal Standard Addition: Add a known amount of the internal standard to each sample for accurate quantification.[2]
- Extraction Solvent Addition: Add 1 mL of ice-cold 80/20 methanol/water to the tube.[2][4][5]
- Homogenization: Homogenize the tissue using a bead-beating homogenizer for 60 seconds at a speed of 4.5 m/s.[2][4] Ensure the sample remains cold during this process. Alternatively, grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.[3]

- Protein Precipitation: Incubate the homogenate on ice or at 4°C for 30 minutes to allow for complete protein precipitation.[7]
- Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2][4][5]
- Supernatant Collection: Carefully collect the supernatant containing the extracted acylcarnitines and transfer it to a new clean tube.[7]
- Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6][7]
- Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the reconstitution solvent.[6][7] Vortex the sample for 10 minutes at room temperature to ensure complete dissolution.[2] The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up (Optional)

For samples with high lipid content or other interfering substances, an additional SPE clean-up step can be employed to obtain a cleaner extract.[7] Cation exchange or mixed-mode SPE cartridges are suitable for this purpose.[6][8]

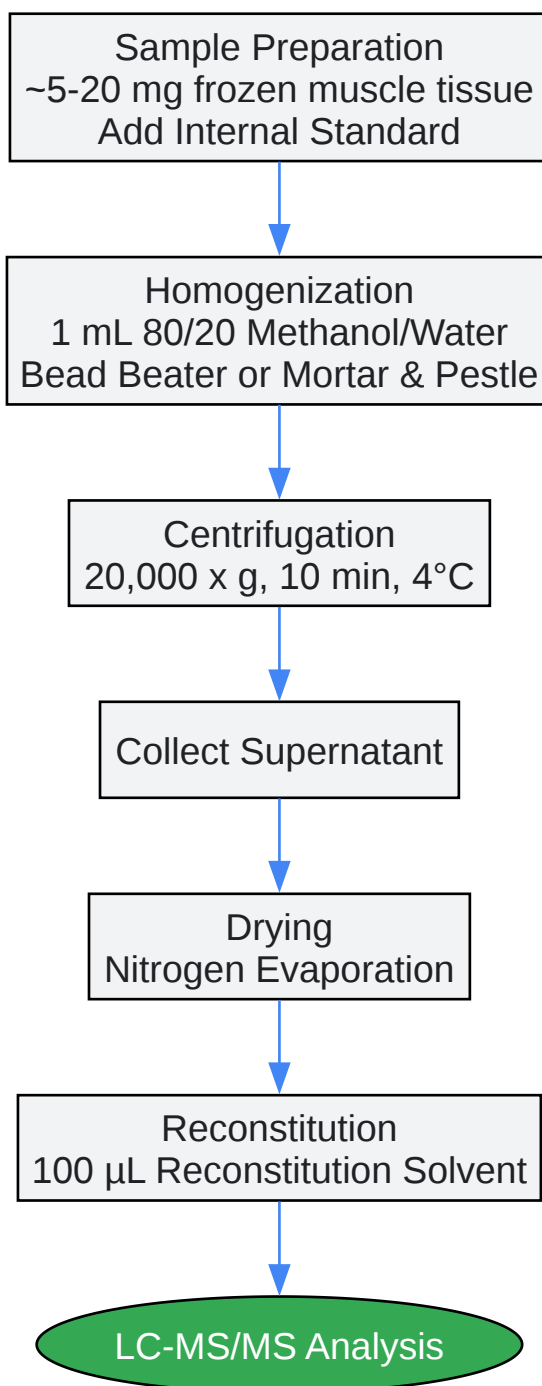
Procedure:

- Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]
- Sample Loading: Load the supernatant from the centrifuged sample (from LLE step 6) onto the conditioned SPE cartridge.[6]
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.[6]
- Elution: Elute the acylcarnitines with 1 mL of the appropriate elution solvent.[6]

- Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C and reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the tissue extraction protocol for **Myristoylcarnitine** analysis.



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